molecular formula C15H17N3O3 B2701683 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide CAS No. 2034437-09-5

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2701683
CAS No.: 2034437-09-5
M. Wt: 287.319
InChI Key: QNZIXRVISPWHCT-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound that features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through a series of reactions starting from cyclohexanone, involving reduction and functional group transformations.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with pyrazin-2-ol.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the substituted cyclohexyl intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the furan ring or the pyrazin-2-yloxy group under strong oxidizing conditions.

    Reduction: Reduction reactions could target the amide bond or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazin-2-yloxy group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide: can be compared with other cyclohexyl or furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexyl ring, pyrazin-2-yloxy group, and furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-2-1-9-20-13)18-11-3-5-12(6-4-11)21-14-10-16-7-8-17-14/h1-2,7-12H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZIXRVISPWHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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